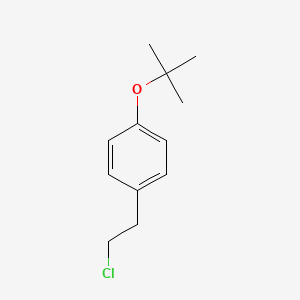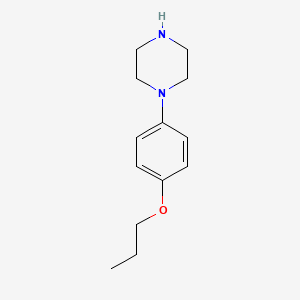![molecular formula C16H12ClFO B12558137 4-Chloro-1-[(4-ethoxyphenyl)ethynyl]-2-fluorobenzene CAS No. 193758-74-6](/img/structure/B12558137.png)
4-Chloro-1-[(4-ethoxyphenyl)ethynyl]-2-fluorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-1-[(4-ethoxyphenyl)ethynyl]-2-fluorobenzene is an aromatic compound with a complex structure that includes chloro, ethoxyphenyl, and fluorobenzene groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-1-[(4-ethoxyphenyl)ethynyl]-2-fluorobenzene typically involves a multi-step process. One common method includes the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzene and 4-ethoxyphenylacetylene.
Reaction Conditions: The reaction is carried out under an inert atmosphere, often using a palladium catalyst and a base such as triethylamine. The reaction mixture is heated to facilitate the coupling reaction.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficiency and scalability. The use of automated systems for monitoring and controlling reaction conditions is common to maintain consistency and quality.
Types of Reactions:
Substitution Reactions: The chloro and fluoro groups on the benzene ring can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: The ethynyl group can engage in coupling reactions with various reagents to form new carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield derivatives with different substituents on the benzene ring.
Wissenschaftliche Forschungsanwendungen
4-Chloro-1-[(4-ethoxyphenyl)ethynyl]-2-fluorobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-Chloro-1-[(4-ethoxyphenyl)ethynyl]-2-fluorobenzene involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, altering the activity of the target molecule. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
- 4-Chlorophenylacetylene
- 4-Ethoxyphenylacetylene
- 2-Fluorobenzene
Comparison: 4-Chloro-1-[(4-ethoxyphenyl)ethynyl]-2-fluorobenzene is unique due to the combination of chloro, ethoxyphenyl, and fluoro groups, which confer distinct chemical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications.
Eigenschaften
CAS-Nummer |
193758-74-6 |
|---|---|
Molekularformel |
C16H12ClFO |
Molekulargewicht |
274.71 g/mol |
IUPAC-Name |
4-chloro-1-[2-(4-ethoxyphenyl)ethynyl]-2-fluorobenzene |
InChI |
InChI=1S/C16H12ClFO/c1-2-19-15-9-4-12(5-10-15)3-6-13-7-8-14(17)11-16(13)18/h4-5,7-11H,2H2,1H3 |
InChI-Schlüssel |
UFGLBIXLLMKXKR-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=C(C=C1)C#CC2=C(C=C(C=C2)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(2-Methoxyethyl)amino]phenol](/img/structure/B12558061.png)







![4-[(1-Hydroxypropan-2-yl)amino]pent-3-en-2-one](/img/structure/B12558117.png)
![2,2'-(Hexane-1,6-diyl)bis[9-(4-methoxyphenyl)-1,10-phenanthroline]](/img/structure/B12558123.png)




